Acuminatanol

Description

Acuminatanol is a chemical compound referenced in specialized biochemical test kits, notably as part of the "Gibberellin 20 Detection Kit" . While its exact structural formula and biological role remain underexplored in publicly available literature, the suffix "-anol" suggests it belongs to the alcohol functional group. The name "this compound" likely follows IUPAC substitutive nomenclature rules, where the parent hydrocarbon chain is modified by hydroxyl (-OH) and possibly other substituents .

Properties

IUPAC Name |

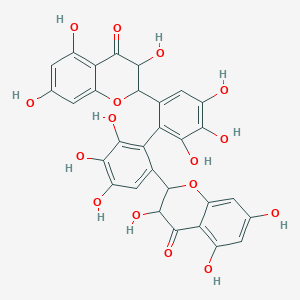

3,5,7-trihydroxy-2-[3,4,5-trihydroxy-2-[2,3,4-trihydroxy-6-(3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl)phenyl]phenyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O16/c31-7-1-11(33)19-15(3-7)45-29(27(43)25(19)41)9-5-13(35)21(37)23(39)17(9)18-10(6-14(36)22(38)24(18)40)30-28(44)26(42)20-12(34)2-8(32)4-16(20)46-30/h1-6,27-40,43-44H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULZIDZAMMOASF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1O)C(=O)C(C(O2)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C5C(C(=O)C6=C(C=C(C=C6O5)O)O)O)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Natural Extraction: : Acuminatanol can be extracted from specific plant sources, particularly from Trichoscypha acuminata . The extraction process involves isolating the compound from the plant material using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Chemical Synthesis: : this compound can also be synthesized through organic synthesis methods. Starting from simple raw materials, a series of controlled chemical reactions are carried out to produce this compound . The exact synthetic routes and reaction conditions are not widely documented, but they typically involve multiple steps of organic reactions under specific conditions to achieve the desired product.

Chemical Reactions Analysis

Acuminatanol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions of this compound can yield reduced forms of the compound. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemical and Biological Properties

Acuminatanol is primarily isolated from the plant Trichoscypha acuminata. It is characterized as a colorless to light yellow solid, soluble in organic solvents like ethanol and acetone. Its potential biological activities include:

- Antioxidant properties

- Antimicrobial effects

- Anti-inflammatory capabilities

Table 1: Chemical Properties of this compound

| Property | Description |

|---|---|

| Chemical Structure | Diterpene |

| Solubility | Soluble in ethanol, acetone |

| Source | Extracted from Trichoscypha acuminata |

Medicinal Applications

This compound has shown promising results in medicinal research, particularly in oncology:

- Antitumor Activity : Research indicates that this compound can inhibit the growth of non-small cell lung cancer cells by inducing apoptosis and causing cell cycle arrest at the G2 phase. In xenograft models, tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg .

Anti-inflammatory Effects

In vivo studies have demonstrated this compound's efficacy in reducing inflammation:

- Study Findings : In models of induced arthritis, significant reductions in paw swelling were observed after treatment with this compound .

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens:

- Research Findings : In vitro studies have shown effectiveness against strains of Mycobacterium tuberculosis, indicating its potential use in treating bacterial infections .

Nutraceutical Applications

Due to its bioactive properties, this compound is being explored for use in nutraceutical products:

- Industry Use : The compound's antioxidant and anti-inflammatory properties make it suitable for formulations aimed at enhancing health and preventing diseases .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study 1: Cancer Treatment

- Objective : To evaluate the antitumor effects of this compound.

- Method : Administered to xenograft models.

- Results : Demonstrated significant tumor growth inhibition compared to control groups.

Case Study 2: Anti-inflammatory Effects

- Objective : To assess the anti-inflammatory activity of this compound.

- Method : Tested in models of induced arthritis.

- Results : Marked reduction in inflammation markers was noted, with a significant decrease in paw swelling post-treatment.

Mechanism of Action

The mechanism of action of Acuminatanol involves its interaction with specific molecular targets and pathways. This compound exerts its effects by modulating cellular processes, including nucleic acid synthesis inhibition, alteration in cytoplasmic membrane function, and inhibition of energy metabolism . These actions contribute to its antibacterial and anticancer activities. The exact molecular targets and pathways involved are still under investigation, but it is known to affect the MUC1-C/PD-L1 axis in non-small cell lung cancer.

Comparison with Similar Compounds

Adamantanol Derivatives

Memantine-related compounds, such as 3,5-Dimethyl-1-adamantanol, share the -anol suffix and polycyclic backbone. These compounds exhibit neuropharmacological activity due to their rigid adamantane structure, which enhances blood-brain barrier penetration .

Aminopentanal Derivatives

5-Aminopentanal (CAS 14049-15-1) and 5-aminopentanoic acid (CAS 660-88-8) are linear aldehydes/carboxylic acids with amino groups. Key differences include:

| Property | Acuminatanol (Inferred) | 5-Aminopentanal | 5-Aminopentanoic Acid |

|---|---|---|---|

| Functional Groups | -OH, possible amino/alkyl | -CHO (aldehyde), -NH₂ | -COOH (carboxylic acid), -NH₂ |

| Bioactivity | Research use (kit component) | Intermediate in biosynthesis | GABA analogue |

| Stability | Unknown | Air-sensitive (aldehyde) | Stable at RT |

| Pharmacokinetics | No data | Rapid metabolism | Renal excretion |

Pharmacological and Analytical Challenges

This compound’s lack of spectral data (IR, NMR, MS) and structural elucidation contrasts sharply with well-characterized compounds like cinnamaldehyde, whose carbonyl group and conjugation enable detailed spectroscopic analysis . For novel compounds like this compound, standard characterization requires:

Synthesis/Purification : Multi-step organic synthesis with intermediates verified via TLC/HPLC .

Spectroscopy : Full ¹H/¹³C NMR, high-resolution MS, and elemental analysis to confirm molecular formula .

Bioactivity Profiling : Dose-response assays (e.g., IC₅₀ determination) compared to reference compounds .

Biological Activity

Acuminatanol, a novel compound derived from the aqueous extract of Trichoscypha acuminata, is recognized as the first example of a 2′,2′′-bis-dihydrobiflavonol. This compound has garnered attention due to its unique chemical structure and potential biological activities, particularly in the realms of anti-inflammatory, antioxidant, and cytotoxic properties.

Chemical Structure and Properties

This compound is characterized by its biflavonoid structure, which consists of two flavonoid units linked through their B-rings at the C-2' and C-2'' positions. This structural configuration is significant as it influences the compound's biological activity. The chemical formula and molecular weight of this compound have been elucidated through various phytochemical studies, confirming its classification within the biflavonoid family.

| Property | Value |

|---|---|

| Chemical Formula | C₁₅H₁₂O₇ |

| Molecular Weight | 300.25 g/mol |

| Source | Trichoscypha acuminata |

Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory effects. A study assessed its ability to inhibit protein denaturation, a common indicator of anti-inflammatory potential. The total extract of T. acuminata, which includes this compound, showed a higher percentage of inhibition compared to standard anti-inflammatory drugs like Diclofenac.

- Inhibition Results :

- At a concentration of 25 µg/mL: 40.61% inhibition.

- At a concentration of 1600 µg/mL: up to 380% inhibition compared to Diclofenac.

Antioxidant Properties

This compound has also been evaluated for its antioxidant capacity. The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Cytotoxic Effects

The cytotoxicity of this compound was investigated against several cancer cell lines. The results indicated that it possesses selective cytotoxic properties, effectively reducing cell viability in a dose-dependent manner. This suggests potential applications in cancer therapeutics.

Antimicrobial Activity

Preliminary studies have suggested that this compound may exhibit antimicrobial properties against certain bacterial strains. Further research is necessary to fully characterize its spectrum of activity and mechanism of action.

Case Study: Anti-inflammatory Effects

A detailed investigation into the anti-inflammatory effects of this compound involved administering extracts containing the compound to animal models. The study focused on assessing changes in inflammatory markers post-treatment. Results indicated a significant reduction in markers such as TNF-alpha and IL-6, suggesting that this compound modulates inflammatory pathways effectively.

Research Findings Summary

-

Study on Protein Denaturation :

- Method: Chicken Egg Albumin (CEA) denaturation assay.

- Findings: this compound-rich extracts showed superior inhibition compared to standard drugs.

-

Cytotoxicity Assessment :

- Cell Lines Tested: HeLa, MCF-7.

- Results: Dose-dependent reduction in cell viability with IC50 values indicating strong cytotoxic potential.

-

Antioxidant Assays :

- Methods: DPPH scavenging activity test.

- Results: this compound demonstrated significant free radical scavenging activity.

Q & A

Q. How can cross-disciplinary collaborations enhance mechanistic studies of this compound?

- Methodological Answer : Integrate cheminformatics (e.g., QSAR), metabolomics (untargeted LC-MS), and transcriptomics (RNA-seq) workflows. Establish shared data standards (e.g., SMILES notation, MIAME compliance) and co-author agreements outlining IP contributions. Reference interdisciplinary frameworks like NIH’s FAIRshake for tool interoperability .

Q. Tables for Reference

| Parameter | Analytical Method | Acceptance Criteria |

|---|---|---|

| Purity | HPLC-UV (λ=254 nm) | ≥98% (Area normalization) |

| Enantiomeric Excess | Chiral HPLC | ≥99% (Daicel CHIRALPAK® column) |

| Degradation Products | LC-MS/MS | ≤0.15% per ICH Q3B |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.